molecular formula C13H10BrClO2S B8336080 Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

Cat. No.: B8336080
M. Wt: 345.64 g/mol
InChI Key: QIJHOZNTJRMUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methylthiophene-2-carboxylate, followed by the introduction of the 4-chlorophenyl group through a coupling reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-3-bromo-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate
  • Methyl-3-bromo-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate
  • Methyl-3-bromo-5-(4-nitrophenyl)-4-methylthiophene-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H10BrClO2S

Molecular Weight

345.64 g/mol

IUPAC Name

methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C13H10BrClO2S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6H,1-2H3

InChI Key

QIJHOZNTJRMUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate (prepared according to the procedure reported in WO 2007092751, 4.0 g, 15.0 mmol) in chloroform (50 ml) at 25° C. was added zinc chloride (2.06 g, 15.0 mmol) followed by the addition of bromine (2.64 g, 0.85 ml, 16.5 mmol) in a dropwise manner under a nitrogen atmosphere. The resulting mixture was stirred at 60-65° C. for 1.5 hr. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 0° C. and quenched with water (30 ml). The resulting organic layer was washed with 10% aqueous sodium bicarbonate solution (2×50 ml) and dried over anhydrous Na2SO4. The solvent in the organic layer was evaporated under reduced pressure to obtain a crude product, which was then purified by column chromatography over silica gel (100-200 mesh) using 3% ethyl acetate in hexanes as an eluent to obtain the title compound (2.2 g, 42.53%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.06 g
Type
catalyst
Reaction Step Four
Yield
42.53%

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